1H-Pyrrolo[3,2-B]pyridin-2-ol is a heterocyclic organic compound characterized by a fused pyrrole and pyridine structure. It is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. This compound is classified under pyrrolopyridines, which are recognized for their diverse biological activities, including anticancer and anti-inflammatory properties.
The compound can be sourced from various chemical databases and research publications, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and applications. The molecular formula for 1H-Pyrrolo[3,2-B]pyridin-2-ol is C₉H₈N₂O, with a molecular weight of approximately 162.17 g/mol.
1H-Pyrrolo[3,2-B]pyridin-2-ol falls under the category of nitrogen-containing heterocycles. Its classification is significant as it relates to its chemical reactivity and biological activity, making it a subject of interest in drug discovery and development.
Several synthetic routes have been developed to produce 1H-Pyrrolo[3,2-B]pyridin-2-ol. Common methods include:
The synthesis can be optimized by adjusting reaction conditions such as temperature, time, and the concentration of reactants. Industrial production typically employs continuous flow reactors to enhance scalability and purity.
The structure of 1H-Pyrrolo[3,2-B]pyridin-2-ol features a fused bicyclic system comprising a pyrrole ring fused to a pyridine ring. The hydroxyl group at position 2 contributes to its reactivity and solubility.
1H-Pyrrolo[3,2-B]pyridin-2-ol is involved in several chemical reactions:
Reactions are often facilitated by catalysts or specific reagents that enhance selectivity and yield. For example, electrophilic substitutions typically occur at the 3-position of the pyrrole ring.
The primary mechanism of action for 1H-Pyrrolo[3,2-B]pyridin-2-ol involves interaction with fibroblast growth factor receptors (FGFRs). Upon binding to these receptors, the compound inhibits their activity.
This inhibition affects several signal transduction pathways that regulate critical cellular processes such as proliferation, migration, and angiogenesis. In vitro studies have shown that this compound can significantly inhibit cell proliferation in cancer cell lines.
1H-Pyrrolo[3,2-B]pyridin-2-ol is typically presented as a solid at room temperature with moderate solubility in polar solvents due to its hydroxyl group.
Key chemical properties include:
1H-Pyrrolo[3,2-B]pyridin-2-ol has garnered attention for its potential applications in medicinal chemistry:
1H-Pyrrolo[3,2-b]pyridin-2-OL belongs to the azaindole family, a class of nitrogen-rich bicyclic heterocycles where a pyrrole ring is fused to a pyridine ring. Its molecular framework (C₇H₆N₂O) features a hydroxyl group at the 2-position, distinguishing it from other isomers like 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine [1] [6]. The fusion pattern dictates its electronic properties and biological interactions: the [3,2-b] fusion places the pyrrole nitrogen adjacent to the pyridine nitrogen at the 1-position, creating a hydrogen-bond donor-acceptor pair ideal for mimicking purine motifs in drug design. This isomer’s tautomeric equilibrium allows the hydroxyl group to exist as a 2-keto form, enhancing its ability to form stable hydrogen bonds with biological targets [5] [6].
Table 1: Comparative Analysis of Pyrrolopyridine Isomers
| Isomer | Fusion Pattern | Nitrogen Positions | Key Functional Features | Representative Bioactivity |
|---|---|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridin-2-OL | [3,2-b] | N1 (pyrrolic), N7 (pyridinic) | 2-Hydroxyl group (tautomeric with 2-keto) | NMDA receptor modulation [2], Kinase inhibition |
| 1H-Pyrrolo[2,3-b]pyridine | [2,3-b] | N1 (pyrrolic), N7 (pyridinic) | Variable substituents at C3 | BTK inhibition [7], Antiproliferative agents [9] |
| 1H-Pyrrolo[3,2-c]pyridine | [3,2-c] | N1 (pyrrolic), N6 (pyridinic) | Enhanced planarity | Thrombin inhibition [6], Neuropeptide Y1 antagonism |
| 1H-Pyrrolo[3,4-b]pyridine | [3,4-b] | N1 (pyrrolic), N7 (pyridinic) | Non-planar structure | Benzodiazepine receptor binding [6] |
The pyrrolopyridine scaffold emerged as a privileged structure in medicinal chemistry following the discovery of natural products like variolin B (isolated from Antarctic sponges) in the 1990s, which featured a 7-azaindole core [6]. Early work focused on [2,3-b] isomers for kinase inhibition, but the [3,2-b] variant gained prominence in the 2010s due to its superior metabolic stability and blood-brain barrier penetration. A breakthrough occurred with Janssen’s 2019 report of 1H-pyrrolo[3,2-b]pyridine-based GluN2B-selective negative allosteric modulators (e.g., Compound 9), which achieved >75% NMDA receptor occupancy at 10 mg/kg in rats [2]. This innovation addressed key limitations of earlier NMDA antagonists like Traxoprodil, which failed due to QT prolongation. Concurrently, Advinus Therapeutics developed BTK inhibitors using the [2,3-b] isomer, but the [3,2-b] scaffold offered unique advantages for CNS targets due to reduced P-glycoprotein efflux [7]. Patent WO2022023341A1 (2022) later expanded applications to oncology, leveraging the scaffold’s hydrogen-bonding capability for ACC1 inhibition [8].
Table 2: Key Milestones in Pyrrolopyridine-Based Drug Development
| Year | Development | Therapeutic Area | Impact |
|---|---|---|---|
| 1990s | Isolation of variolin B (pyrrolo[3,2-b]pyridine alkaloid) | Anticancer | Validated azaindoles as bioactive natural products |
| 2000s | Thienopyridine-derived platelet inhibitors | Cardiovascular | Inspired pyrrolo[3,2-c]pyridine analogs with improved profiles |
| 2019 | Janssen’s GluN2B NAMs with [3,2-b] core [2] | Neuroscience (depression) | Achieved 2.0 mg/kg ED50 in rat models |
| 2021 | ACC1 inhibitors (e.g., 1c, IC50 = 430 nM) [4] | Oncology (metabolic redirection) | Demonstrated tumor growth inhibition in xenografts |
| 2022 | WO2022023341A1: [3,2-b] derivatives for solid tumors [8] | Oncology | Broadened scaffold utility to multiple kinase targets |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5